molecular formula C11H10F3N3OS B2413344 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 905785-01-5

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide

Cat. No.: B2413344
CAS No.: 905785-01-5
M. Wt: 289.28
InChI Key: NLIURYZMXRNJET-UHFFFAOYSA-N
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Description

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide is a complex organic compound characterized by its unique pyridine ring structure substituted with cyano, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide typically involves the condensation of appropriate pyridine derivatives with thioacetamide under controlled conditions. The reaction is often catalyzed by bases such as potassium tert-butoxide and may require microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the cyano group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)acetic acid
  • Ethyl 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)acetate

Uniqueness

What sets 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-6-3-8(11(12,13)14)7(4-15)10(17-6)19-5-9(18)16-2/h3H,5H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIURYZMXRNJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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